Cas no 4005-49-6 (N6-Benzoyladenine)
N6-Benzoyladenine Chemical and Physical Properties
Names and Identifiers
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- N-(7H-Purin-6-yl)benzamide
- N-Benzoylaminopurine
- N-Benzoyladenine
- N6-Benzoyladenine
- N-(5H-Purin-6-yl)benzamide
- 6-Benzamidopurine
- N-(9H-Purin-6-yl)benzamide
- 6-Benzoylaminopurine
- Benzamide, N-1H-purin-6-yl-
- C12H9N5O
- 7BQB2WI1II
- QQJXZVKXNSFHRI-UHFFFAOYSA-N
- phenyl-N-purin-6-ylcarboxamide
- N4-Benzoyladenine
- N6-benzoyl adenine
- N4-Benzoyl adenine
- 6-N-Benzoyladenine
- N-6-Benzoyladenine
- 6-benzoylaminop-urine
- PubChem9262
- Adenine, N-benzoyl-
- N6 -benzoylaminopurine
- N6-Benzoyladenine,98%
- B3344
- N-9H-PURIN-6-YLBENZAMIDE
- UNII-7BQB2WI1II
- FT-0629736
- Z-NHNH2HCL
- N-(9H-Purin-6-yl)benzamide #
- 6-(N-benzoylamino)purine, 2
- AC-32453
- AKOS000656111
- SCHEMBL23123
- BENZAMIDE, N-9H-PURIN-6-YL-
- NCGC00168548-01
- SY040636
- ADENINE, N6-BENZOYL-
- NSC98641
- N-purin-1-ylbenzamide;N-Benzoylaminopurine
- N6-Benzoyladenine, >=99%
- BENZAMIDE, N-PURIN-6-YL-
- PS-3427
- AC-907/34131053
- NSC-98641
- CHEBI:177659
- SR-01000314702
- 4005-49-6
- O11997
- 6-(BENZOYLAMINO)PURINE
- CHEMBL525721
- CS-W014659
- N-(9H-purin-6-yl)benzamide, AldrichCPR
- A824875
- W-202654
- Z223340362
- 1H-PURINE, 6-(BENZOYLAMINO)-
- NCIOpen2_006654
- DTXSID90193112
- SR-01000314702-1
- Oprea1_719434
- MFCD00037927
- AMY3399
- Oprea1_166069
- BDBM85771
- Benzamide, N1-(9H-6-purinyl)
- AKOS005257638
- NCGC00168548-02
- NSC 98641
- STL220128
- adenine,6N-benzoyl
- N6-Benzoylaminopurine
-
- MDL: MFCD00443632
- Inchi: 1S/C12H9N5O/c18-12(8-4-2-1-3-5-8)17-11-9-10(14-6-13-9)15-7-16-11/h1-7H,(H2,13,14,15,16,17,18)
- InChI Key: QQJXZVKXNSFHRI-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC=CC=1)NC1=C2C(=NC=N1)N=CN2
- BRN: 20585
Computed Properties
- Exact Mass: 239.08100
- Monoisotopic Mass: 239.081
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 305
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 12
- XLogP3: 1.3
- Topological Polar Surface Area: 83.6
Experimental Properties
- Color/Form: Powder
- Density: 1.491
- Melting Point: 239.0 to 245.0 deg-C
- Boiling Point: 443.7°C at 760 mmHg
- Flash Point: 222.2 °C
- Refractive Index: 1.76
- PSA: 83.56000
- LogP: 1.67820
N6-Benzoyladenine Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H302-H317
- Warning Statement: P261-P264-P270-P272-P280-P301+P312+P330-P302+P352+P333+P313+P362+P364-P501
- WGK Germany:3
- Hazard Category Code: R22;R43
- Safety Instruction: S36/37
-
Hazardous Material Identification:
- Storage Condition:Sealed in dry,2-8°C
- Safety Term:S36/37
- Risk Phrases:R22; R43
N6-Benzoyladenine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
N6-Benzoyladenine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 211689-1g |
N-(7H-Purin-6-yl)benzamide |
4005-49-6 | 98% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 211689-10g |
N-(7H-Purin-6-yl)benzamide |
4005-49-6 | 98% | 10g |
£13.00 | 2022-03-01 | |
| Fluorochem | 211689-25g |
N-(7H-Purin-6-yl)benzamide |
4005-49-6 | 98% | 25g |
£24.00 | 2022-03-01 | |
| Fluorochem | 211689-100g |
N-(7H-Purin-6-yl)benzamide |
4005-49-6 | 98% | 100g |
£83.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N134647-5g |
N6-Benzoyladenine |
4005-49-6 | ≥98.0%(HPLC) | 5g |
¥39.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N134647-1g |
N6-Benzoyladenine |
4005-49-6 | ≥98.0%(HPLC) | 1g |
¥29.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N134647-25g |
N6-Benzoyladenine |
4005-49-6 | ≥98.0%(HPLC) | 25g |
¥141.90 | 2023-09-01 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BN8966-1g |
N6-Benzoyladenine |
4005-49-6 | ≥98% | 1g |
¥130元 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BN8966-25g |
N6-Benzoyladenine |
4005-49-6 | ≥98% | 25g |
¥1380元 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BN8966-5g |
N6-Benzoyladenine |
4005-49-6 | ≥98% | 5g |
¥390元 | 2023-09-15 |
N6-Benzoyladenine Suppliers
N6-Benzoyladenine Related Literature
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Charlotte S. Madsen,Lise J. Nielsen,Nikolai S. Pedersen,Anne Lauritsen,Poul Nielsen RSC Adv. 2013 3 10696
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Guangcheng Ni,Yuqi Du,Fan Tang,Jiang Liu,Hang Zhao,Qianming Chen RSC Adv. 2019 9 14302
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3. Chemo-enzymatic synthesis of 3′-O,4′-C-methylene-linked α-l-arabinonucleosidesRajesh Kumar,Manish Kumar,Jyotirmoy Maity,Ashok K. Prasad RSC Adv. 2016 6 82432
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Chao Liu,Shrinivas G. Dumbre,Christophe Pannecouque,Brent Korba,Steven De Jonghe,Piet Herdewijn Org. Biomol. Chem. 2017 15 5513
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5. Synthesis and biological evaluation of conformationally restricted adenine bicycloribonucleosidesHubert H?ebabecky,Eli?ka Procházková,Michal ?ála,Pavla Pla?ková,Eva Tlou??ová,Ona Barauskas,Yu-Jen Lee,Yang Tian,Richard Mackman,Radim Nencka Org. Biomol. Chem. 2015 13 9300
Additional information on N6-Benzoyladenine
N6-Benzoyladenine (CAS No. 4005-49-6): A Comprehensive Overview
N6-Benzoyladenine (CAS No. 4005-49-6) is a synthetic compound that has garnered significant attention in the fields of chemistry, biochemistry, and pharmacology due to its unique properties and potential applications. This compound is a derivative of adenine, a fundamental component of nucleic acids, and is characterized by the presence of a benzoyl group at the N6 position. The benzoyl group imparts specific chemical and biological properties that make N6-Benzoyladenine an important molecule in various research areas.
The chemical structure of N6-Benzoyladenine consists of an adenine ring with a benzoyl substituent at the N6 position. This structure confers enhanced stability and solubility compared to native adenine, making it a valuable tool in both academic and industrial settings. The compound is synthesized through a series of well-defined chemical reactions, including the reaction of adenine with benzoyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
In recent years, N6-Benzoyladenine has been extensively studied for its potential therapeutic applications. One of the most promising areas of research involves its role in plant growth regulation. Studies have shown that N6-Benzoyladenine can act as a cytokinin, a class of plant hormones that promote cell division and delay senescence. This property has led to its use in agricultural applications, where it can enhance crop yield and improve plant health.
Beyond its agricultural applications, N6-Benzoyladenine has also been explored for its potential in human health and medicine. Research has indicated that this compound may have anti-inflammatory and anti-cancer properties. For instance, studies have demonstrated that N6-Benzoyladenine can inhibit the proliferation of cancer cells by interfering with key signaling pathways involved in cell growth and survival. Additionally, it has been shown to reduce inflammation by modulating the expression of pro-inflammatory cytokines.
The mechanism of action of N6-Benzoyladenine is multifaceted. It can interact with various cellular targets, including receptors, enzymes, and transcription factors. For example, it has been found to bind to adenosine receptors, which are involved in regulating a wide range of physiological processes such as cardiovascular function, immune response, and pain sensation. This binding activity suggests that N6-Benzoyladenine could be developed into novel therapeutic agents for treating conditions such as cardiovascular diseases and chronic pain.
In the context of drug development, N6-Benzoyladenine has shown promise as a lead compound for the design of more potent and selective drugs. Its unique chemical structure provides a scaffold for further modifications to enhance its pharmacological properties. For instance, researchers have synthesized derivatives of N6-Benzoyladenine with improved bioavailability and reduced side effects. These derivatives are currently being evaluated in preclinical studies for their efficacy in treating various diseases.
The safety profile of N6-Benzoyladenine is another important aspect that has been extensively investigated. Preclinical studies have demonstrated that this compound is generally well-tolerated at therapeutic doses and does not exhibit significant toxicity. However, further clinical trials are necessary to fully assess its safety and efficacy in humans.
In conclusion, N6-Benzoyladenine (CAS No. 4005-49-6) is a versatile compound with a wide range of potential applications in agriculture, medicine, and other fields. Its unique chemical structure and biological properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, it is likely that N6-Benzoyladenine will play an increasingly important role in advancing our understanding and treatment of various diseases.
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